1-Metil-2-naftol

Descripción general

Descripción

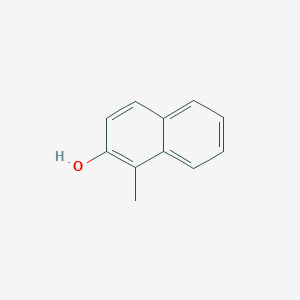

1-Methyl-2-naphthol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthol, where a methyl group is attached to the second position of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Aplicaciones Científicas De Investigación

1-Methyl-2-naphthol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Research has explored its potential as an antimicrobial and anticancer agent.

Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It’s known that 2-naphthol, a closely related compound, is utilized in various organic transformations due to its electron-rich aromatic framework with multiple reactive sites

Mode of Action

It’s known that 2-naphthol, a structurally similar compound, is used in the synthesis of diverse n/o-containing heterocyclic frameworks This suggests that 1-Methyl-2-naphthol may interact with its targets in a similar manner, leading to various organic transformations

Biochemical Pathways

A derivative of 2-naphthol, methyl-1-hydroxy-2-naphthoate, has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages via suppression of nf-jb, jnk, and p38 mapk pathways

Result of Action

A derivative of 2-naphthol, methyl-1-hydroxy-2-naphthoate, has been shown to significantly inhibit the release of nitric oxide, il-1b, and il-6 as well as the protein expression of inos and cox-2 in lps-stimulated macrophages

Action Environment

It’s known that 2-naphthol, a structurally similar compound, is used in various organic transformations due to its easy accessibility and handling, moisture stability, and low cost

Análisis Bioquímico

Biochemical Properties

It is known that naphthols, including 1-Methyl-2-naphthol, are more reactive than phenols . This reactivity might allow 1-Methyl-2-naphthol to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

It significantly inhibited the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in these cells .

Molecular Mechanism

2-Methyl-1-naphthol, a similar compound, undergoes oxidation with molecular oxygen to yield 2-methyl-1,4-naphthoquinone . This reaction is catalyzed by titanium single-site catalysts .

Temporal Effects in Laboratory Settings

It is known that naphthols, including 1-Methyl-2-naphthol, are stable compounds .

Dosage Effects in Animal Models

A series of 1-naphthol derivatives have been studied for their antiamnesic activity using mice as the animal model .

Metabolic Pathways

Naphthalene, a related compound, is known to be metabolized by various bacterial species .

Transport and Distribution

It is known that naphthols are soluble in simple alcohols, ethers, and chloroform , which may influence their distribution within cells and tissues.

Subcellular Localization

Given its solubility properties , it may be able to cross cell membranes and localize in various cellular compartments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-2-naphthol can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of 2-naphthol with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: In industrial settings, 1-Methyl-2-naphthol is often produced through a similar Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-2-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-methyl-2-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 1-Methyl-2-naphthol can yield 1-methyl-2-naphthalenol using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: 1-Methyl-2-naphthoquinone.

Reduction: 1-Methyl-2-naphthalenol.

Substitution: Halogenated derivatives such as 1-methyl-2-chloronaphthol.

Comparación Con Compuestos Similares

2-Naphthol: An isomer of 1-Methyl-2-naphthol with a hydroxyl group at the second position.

1-Naphthol: Another isomer with a hydroxyl group at the first position.

1-Methyl-1-naphthol: A methylated derivative with the methyl group at the first position.

Uniqueness: 1-Methyl-2-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group at the second position enhances its reactivity in certain chemical reactions compared to its isomers.

Actividad Biológica

1-Methyl-2-naphthol (1-M2N) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of 1-M2N, including its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

1-Methyl-2-naphthol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthol, characterized by the presence of a methyl group at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring. Its structure can be represented as follows:

Antimicrobial Activity

1-M2N exhibits significant antimicrobial properties against various pathogens. Research has shown that it possesses both antibacterial and antifungal activities.

Antibacterial Activity

A study evaluated the antibacterial effects of 1-M2N against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating that 1-M2N has comparable efficacy to standard antibiotics such as gentamicin.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Klebsiella pneumoniae | 32 | |

| Bacillus subtilis | 32 |

Antifungal Activity

In vitro studies have also shown that 1-M2N exhibits antifungal activity against Aspergillus niger, outperforming standard antifungal agents like fluconazole.

Anticancer Activity

The anticancer potential of 1-M2N has been investigated through various studies focusing on its ability to induce apoptosis in cancer cells. A notable study synthesized metal complexes with 1-M2N derivatives, which exhibited enhanced cytotoxicity against human leukemia and ovarian cancer cell lines.

Cytotoxicity Data

| Compound Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 1-M2N Complex | Jurkat (leukemia) | 5.0 | |

| 1-M2N Complex | A2780 (ovarian cancer) | 3.5 | |

| Cisplatin | A2780 (ovarian cancer) | 10.0 |

These findings suggest that modifications to the structure of naphthol can lead to compounds with significantly improved anticancer properties.

Antioxidant Activity

The antioxidant capacity of 1-M2N has been evaluated using various assays, indicating its potential to scavenge free radicals effectively. In a comparative study, it was found that 1-M2N demonstrated strong radical scavenging activity, making it a candidate for further research in oxidative stress-related conditions.

Antioxidant Assay Results

Case Studies

Several case studies have highlighted the relevance of naphthol derivatives in therapeutic applications:

- Case Study on Wound Healing : Research indicated that compounds similar to 1-M2N could enhance wound healing processes by modulating inflammatory responses and promoting fibroblast proliferation .

- Environmental Impact Studies : Investigations into the environmental effects of methyl-naphthalenes revealed their potential toxicity, emphasizing the need for careful handling and further studies on their biological effects in ecological contexts .

Propiedades

IUPAC Name |

1-methylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCZFGVXFNCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148109 | |

| Record name | 1-Methyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-26-2 | |

| Record name | 1-Methyl-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1076-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIH495Z3A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main chemical reactions that 1-methyl-2-naphthol undergoes?

A1: 1-Methyl-2-naphthol exhibits reactivity typical of phenols and undergoes a variety of reactions. It can be readily alkylated, as demonstrated by its reaction with C1-C3 alcohols in the presence of an iron-chromium-silicon-potassium oxide catalyst. This reaction primarily yields alkylation at the 1-position. [] Notably, 1-methyl-2-naphthol undergoes a fascinating mild autoxidation in benzene, forming 1-methyl-1-hydroperoxynaphthalen-2(1H)-one as the sole product. [] This reactivity sets it apart from its analogs like 1-benzyl-2-naphthol, which remain unreactive under the same conditions.

Q2: Are there specific catalysts that promote particular reactions with 1-methyl-2-naphthol?

A2: Yes, different catalysts can significantly influence the reaction pathway of 1-methyl-2-naphthol. For example, while the iron-chromium-silicon-potassium oxide catalyst promotes alkylation, [] molybdenum hexacarbonyl catalyzes a ketol rearrangement in 1-hydroxy-1-methylnaphthalen-2(1H)-one, hindering epoxidation attempts with tert-butyl hydroperoxide. [] Additionally, alumina catalyzes the reaction between 1-methyl-2-naphthol and 1,1-diarylprop-2-yn-1-ols, producing a mixture of photochromic naphtho[1,2-b]pyrans and propenylidene-naphthalenones, a new class of merocyanine dyes. []

Q3: What interesting structural features are associated with 1-methyl-2-naphthol and its derivatives?

A3: A key structural feature of 1-methyl-2-naphthol derivatives is their ability to form intramolecular hydrogen bonds. This has been observed in 1-trityl-2-naphthol, 1-(1,1-diphenylethyl)-2-naphthol, and diphenylmethyl-2-naphthol, contributing to their stability against autoxidation. [] Conversely, the partially H-bonded nature of 1-benzyl-2-naphthol allows it to undergo specific oxidative coupling reactions. []

Q4: What are the potential applications of 1-methyl-2-naphthol and its derivatives?

A4: 1-Methyl-2-naphthol and its derivatives exhibit properties conducive to diverse applications. For instance, the photochromic naphtho[1,2-b]pyrans formed during its reaction with 1,1-diarylprop-2-yn-1-ols hold potential in photochromic materials. [] Furthermore, certain 2-dialkylamino-4-oxo-10-methyl-4H-naphtho[2,3-b]pyrans, synthesized from 1-methyl-2-naphthol, exhibit promising neurotropic activities, including sedative, anticonvulsant, and antidepressant effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.